2-Methoxyphenyl isothiocyanate
Overview
Description
2-Methoxyphenyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-Methoxyphenyl isothiocyanate primarily targets organic amines . It is used as a chemoselective reagent for an amine protection/deprotection sequence .
Mode of Action
The compound interacts with its targets through a chemically stable urea linkage . This linkage is employed for the protection and deprotection of amino groups . The chemoselective nature of this compound enables its use as a new class of protecting groups, which can regenerate free amines after a convenient deprotection step .
Biochemical Pathways
These include inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) .
Pharmacokinetics
It is known that the compound has a molecular weight of 165212 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the protection and deprotection of amino groups . This makes it a valuable tool in organic chemistry, particularly in the synthesis of complex molecules.
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that the action, efficacy, and stability of this compound are influenced by environmental factors such as pH.
Safety and Hazards
2-Methoxyphenyl isothiocyanate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting .
Future Directions
While the current methods of synthesizing isothiocyanates are efficient, there is a need to develop a synthetic method for isothiocyanates with low toxicity, safety, low cost, and high output rate . This method has the potential to realize the industrial production of some complicated isothiocyanates .
Biochemical Analysis
Biochemical Properties
The chemoselective nature of 2-Methoxyphenyl isothiocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This is achieved through the chemically stable urea linkage suitably employed for protection/deprotection of amino groups .
Molecular Mechanism
It is known that it can form a chemically stable urea linkage, which is used for the protection and deprotection of amino groups .
Temporal Effects in Laboratory Settings
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for this compound as a protecting group . More detailed studies are needed to understand the temporal effects of this compound in laboratory settings.
Properties
IUPAC Name |
1-isothiocyanato-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOOWJWWKWWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334404 | |
Record name | 2-Methoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3288-04-8 | |
Record name | 2-Methoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyphenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Methoxyphenyl isothiocyanate revealed by the research?
A1: The research primarily focuses on the conformational behavior and vibrational characteristics of this compound. [] While the paper doesn't delve into its interactions with biological targets or its pharmacological properties, it utilizes computational methods to shed light on the molecule's structure. The study identifies different conformers of the molecule, indicating possible rotations around the single bond connecting the phenyl ring and the isothiocyanate group (-N=C=S). Further, it investigates the vibrational frequencies of these conformers, highlighting the presence of a phenomenon known as Fermi resonance, which affects specific vibrations within the molecule. [] This fundamental understanding of the molecule's structural dynamics is crucial for further investigations into its potential applications.
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